

Application Note: Determination of Sarafloxacin Residues in Poultry Eggs and Meat

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Compound of Interest

Compound Name: Sarafloxacin

Cat. No.: B1681457

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Introduction

Sarafloxacin is a fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections in poultry.[1] The presence of its residues in poultry products intended for human consumption is a significant food safety concern due to the potential for allergic reactions and the development of antibiotic resistance.[2] Regulatory bodies in various regions have established Maximum Residue Limits (MRLs) for **sarafloxacin** in poultry tissues and have banned its use in laying hens.[3][4] This application note provides detailed protocols for the extraction and analysis of **sarafloxacin** residues in poultry eggs and meat using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Regulatory Landscape

The established MRLs for **sarafloxacin** vary by country and tissue type. It is crucial for analytical laboratories to adhere to the limits set by their respective regulatory authorities. For reference, some established MRLs are provided in the table below. The use of **sarafloxacin** is generally prohibited in birds producing eggs for human consumption.[4]

Quantitative Data Summary

The following table summarizes the Maximum Residue Limits (MRLs) and the performance of various analytical methods for the determination of **sarafloxacin** in poultry matrices.

Matrix	Method	Analyte(s)	MRL (µg/kg)	LOD (µg/kg)	LOQ (µg/kg)	Recovery (%)	Reference
Chicken Muscle	HPLC-FLD	Sarafloxacin	10	-	-	-	
Chicken Muscle	Capillary Electrophoresis	Difloxacin, Sarafloxacin	300 (Difloxacin)	10 (Difloxacin), 25 (Sarafloxacin)	-	-	
Chicken Muscle	HPLC-MS/MS	Sarafloxacin	10	1.0	5.0	93.53 - 99.18	
Chicken Liver	HPLC-MS/MS	Sarafloxacin	80	1.0	5.0	102.46 - 108.47	
Chicken Kidney	-	Sarafloxacin	80	-	-	-	
Chicken Fat/Skin	-	Sarafloxacin	20 (fat/skin in normal proportions)	-	-	-	
Poultry Meat	GC-MS/MS	Enrofloxacin, Ofloxacin, Sarafloxacin, Danofloxacin	-	1.0	2.0	77.97 - 92.23	
Eggs	LC-MS/MS	Multiclass Veterinary Drugs	Not for use	2 (Fluoroquinolones)	-	-	

Eggs	HPLC/Fluorescence	Sarafloxacin	Not for use	0.2	1	87 - 102
Eggs	Micellar Liquid Chromatography	Oxolinic Acid, Ciprofloxacin, Enrofloxacin, Sarafloxacin	Not for use	10 - 50	25 - 150	-

Experimental Protocols

Protocol 1: Analysis of Sarafloxacin in Poultry Meat by HPLC-Fluorescence Detection

This protocol is based on methodologies described for the analysis of fluoroquinolones in animal tissues.

1. Sample Preparation (Extraction and Clean-up)

- Homogenization: Weigh 5 g of minced and homogenized poultry muscle tissue into a 50 mL polypropylene centrifuge tube.
- Extraction: Add 20 mL of acetonitrile to the sample. Homogenize for 1 minute using a high-speed homogenizer.
- Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
- Liquid-Liquid Partitioning: Transfer the supernatant to a separatory funnel. Add 20 mL of n-hexane and shake vigorously for 2 minutes. Allow the layers to separate and discard the upper n-hexane layer.
- Solid-Phase Extraction (SPE):

- Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
- Load the acetonitrile extract onto the conditioned SPE cartridge.
- Wash the cartridge with 5 mL of 10% methanol in water.
- Elute the **sarafloxacin** with 5 mL of methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-Fluorescence Detection Conditions

- Instrument: High-Performance Liquid Chromatography system with a fluorescence detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (e.g., 71:29 v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Fluorescence Detection: Excitation wavelength of 280 nm and an emission wavelength of 460 nm.
- Quantification: Create a standard curve using **sarafloxacin** standards of known concentrations. The concentration in the sample is determined by comparing its peak area to the standard curve.

Protocol 2: Analysis of Sarafloxacin in Poultry Eggs by LC-MS/MS

This protocol is a generalized procedure based on multi-residue methods for antibiotics in eggs.

1. Sample Preparation

- Homogenization: Homogenize the whole egg or separate yolk and albumen. Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
- Extraction:
 - Add 8 mL of acetonitrile and 0.5 mL of 0.2 M phosphate buffer.
 - Vortex for 1 minute, followed by shaking on a mechanical shaker for 10 minutes.
- Centrifugation: Centrifuge at 5000 rpm for 10 minutes.
- Clean-up (dSPE - Dispersive Solid-Phase Extraction):
 - Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of PSA (primary secondary amine) and 900 mg of anhydrous magnesium sulfate.
 - Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.
- Evaporation and Reconstitution: Transfer the cleaned-up extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 60% methanol in water for LC-MS/MS analysis.

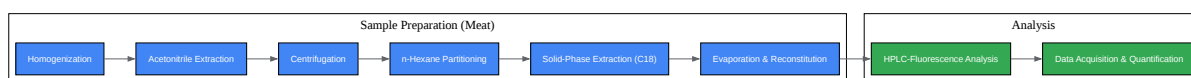
2. LC-MS/MS Conditions

- Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an electrospray ionization (ESI) source.
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase:
 - A: 0.1% formic acid in water
 - B: 0.1% formic acid in acetonitrile
 - A gradient elution should be optimized for the separation of **sarafloxacin**.

- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for **sarafloxacin** for quantification and confirmation.

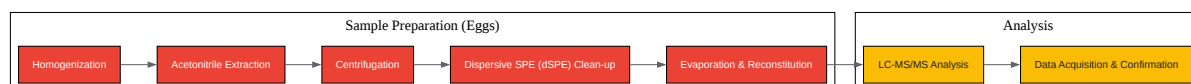
Visualizations

The following diagrams illustrate the experimental workflows for the analysis of **sarafloxacin** residues.



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Caption: Workflow for HPLC-Fluorescence analysis of **sarafloxacin** in poultry meat.



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Caption: Workflow for LC-MS/MS analysis of **sarafloxacin** in poultry eggs.

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